2-Fluoroethyl isothiocyanate
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Overview
Description
2-Fluoroethyl isothiocyanate is a chemical compound with the formula C3H4FNS . It belongs to the class of isothiocyanates, which are organic compounds with the general structure R−N=C=S . Isothiocyanates are commonly found in cruciferous vegetables and have been studied for their antimicrobial and anticancer properties .
Synthesis Analysis
Isothiocyanates are typically synthesized from amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable method involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines . This method converts isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .Molecular Structure Analysis
The molecular structure of 2-Fluoroethyl isothiocyanate contains a total of 9 bonds. There are 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 isothiocyanate (aliphatic) .Chemical Reactions Analysis
Isothiocyanates are weak electrophiles, susceptible to hydrolysis . They can react with both amino and thiol groups, yielding various conjugates .Physical And Chemical Properties Analysis
The physical and chemical properties of isothiocyanates can vary depending on their structure . Structural differences lead to differences in lipophilicity and hydrophilicity . Moreover, they have different potentials for inhibiting microorganisms, anti-oxidation, and anticancer activities .Scientific Research Applications
Bioconjugation and Protein Labeling
2-Fluoroethyl isothiocyanate and its derivatives have been employed extensively in bioconjugation, particularly for the labeling of biomolecules. The isothiocyanate function reacts with lysine residues of proteins to create a stable thiourea linkage, which is crucial in the fluorescence labeling of proteins and cells. This method is valuable in fluorescence imaging and studies involving the tracking and identification of specific proteins and cellular components. For instance, a diverted natural Lossen-type rearrangement for bioconjugation has been developed, enabling the in situ formation of isothiocyanate conjugates from glucosinolate precursors. This approach has been applied to the fluorescence labeling of plasmatic proteins and living cells, demonstrating the versatility and utility of isothiocyanate derivatives in biological research (Fredy et al., 2019).
Enzyme and Polymer Interaction
Research has also explored how polymers carrying isothiocyanate groups can be used for preparing protein and enzyme resins. The interaction between enzymes and polymers significantly affects the properties of the enzymes, indicating the potential of isothiocyanate derivatives in the development of enzyme-based applications, such as in biocatalysis and biosensor design (Manecke, Günzel, & Förster, 2007).
Fluorogenic Applications
2-Fluoroethyl isothiocyanate derivatives have shown promise in fluorogenic applications, such as in the development of fluorescence probes for detecting specific ions. For example, a naphthalene diimide-dithiocarbamate based fluorescence probe, which undergoes a transformation to a highly fluorescent isothiocyanate upon interaction with certain metal ions, demonstrates the potential of these compounds in creating sensitive and selective fluorogenic sensors (Pal et al., 2014).
Cancer Research
Isothiocyanates, including those derived from 2-Fluoroethyl isothiocyanate, have been studied for their potential in cancer research. They have shown promise in enhancing the anticancer activity of established chemotherapy drugs. For instance, research on sulforaphane, an isothiocyanate, has demonstrated its ability to increase the therapeutic efficacy of 5-fluorouracil in cancer cell lines, highlighting the potential of isothiocyanate compounds in combination cancer therapies (Milczarek et al., 2018).
Optical and Material Science
In the field of optical and material science, fluoro-isothiocyanate compounds have been studied for their mesomorphic properties. These studies involve understanding how the position and nature of fluoro substituents affect the physical properties of materials, which is crucial in the development of advanced materials for specific technological applications (Das et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-2-isothiocyanatoethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FNS/c4-1-2-5-3-6/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROMEDPVTPKCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroethyl isothiocyanate | |
CAS RN |
84081-64-1 |
Source
|
Record name | 1-fluoro-2-isothiocyanatoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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